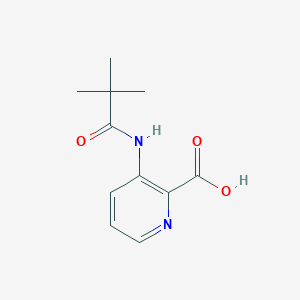

3-Pivalamidopicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-(2,2-dimethylpropanoylamino)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-7-5-4-6-12-8(7)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) |

InChI Key |

HVQZBNBABSHFGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Pivalamidopicolinic Acid

Elucidation of Synthetic Pathways for 3-Pivalamidopicolinic Acid

The construction of 3-Pivalamidopicolinic acid can be approached through various synthetic strategies, primarily focusing on the sequential or convergent assembly of its core components: the picolinic acid nucleus and the pivalamido substituent.

Strategic Synthesis of the Picolinic Acid Core

A crucial precursor for the synthesis of 3-Pivalamidopicolinic acid is 3-aminopicolinic acid (also known as 3-amino-2-pyridinecarboxylic acid). The synthesis of this intermediate often commences from readily available pyridine (B92270) derivatives. A common strategy involves the nitration of a picolinic acid precursor, followed by the reduction of the nitro group to an amine. For instance, the nitration of picolinic acid N-oxide can yield 4-nitropicolinic acid N-oxide, which can then be reduced to the corresponding 4-aminopicolinic acid. umsl.edu While this example illustrates a general approach, the synthesis of the 3-amino isomer specifically can be achieved through targeted synthetic routes starting from appropriately substituted pyridines.

One documented method for the preparation of 3-aminopicolinic acid involves the reduction of 3-nitropyridine-2-carboxylic acid. This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in a suitable solvent.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Nitropyridine-2-carboxylic acid | H₂, Pd/C, suitable solvent | 3-Aminopicolinic acid | General knowledge |

This strategic synthesis of the 3-aminopicolinic acid core provides the necessary functionality for the subsequent introduction of the pivalamido group.

Selective Introduction of the Pivalamido Moiety

With 3-aminopicolinic acid in hand, the selective introduction of the pivalamido group is typically achieved through a standard acylation reaction. The amine group at the 3-position of the picolinic acid is reacted with a pivaloylating agent. A common and efficient reagent for this transformation is pivaloyl chloride (2,2-dimethylpropanoyl chloride).

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial to ensure high yields and prevent unwanted side reactions.

| Reactant 1 | Reactant 2 | General Conditions | Product |

| 3-Aminopicolinic acid | Pivaloyl chloride | Aprotic solvent, organic or inorganic base | 3-Pivalamidopicolinic acid |

This acylation step is a straightforward and high-yielding method for the selective formation of the desired amide bond, completing the synthesis of 3-Pivalamidopicolinic acid.

Convergent and Linear Total Synthesis Approaches

The synthesis of 3-Pivalamidopicolinic acid can be conceptualized through both linear and convergent strategies.

A linear synthesis approach, as implied by the sections above, involves the stepwise modification of a single starting material. A plausible linear sequence would be:

Nitration of a suitable pyridine precursor to introduce a nitro group at the 3-position.

Carboxylation at the 2-position to form the picolinic acid core.

Reduction of the nitro group to an amine.

Acylation of the resulting 3-aminopicolinic acid with pivaloyl chloride.

This approach is characterized by its straightforward, step-by-step nature.

A convergent synthesis , in contrast, would involve the independent synthesis of two or more complex fragments that are then combined in the later stages of the synthesis. For 3-Pivalamidopicolinic acid, a hypothetical convergent approach could involve:

Fragment A Synthesis: Preparation of a 3-pivalamidopyridine derivative, potentially from 3-aminopyridine (B143674) and pivaloyl chloride.

Fragment B Synthesis: Introduction of a suitable functional group at the 2-position of a separate pyridine ring that can be later converted to a carboxylic acid (e.g., a methyl group for later oxidation).

Fragment Coupling: A cross-coupling reaction to join the two fragments, followed by the conversion of the functional group on Fragment B to a carboxylic acid.

Innovative Derivatization Strategies for 3-Pivalamidopicolinic Acid

While the synthesis of 3-Pivalamidopicolinic acid itself is well-defined, its further functionalization to create novel derivatives is an area ripe for exploration. The presence of multiple reactive sites—the pyridine nucleus and the pivalamido substituent—offers opportunities for diverse chemical transformations.

Regioselective Functionalization of the Pyridine Nucleus

The pyridine ring in 3-Pivalamidopicolinic acid is electron-deficient, which influences its reactivity towards various reagents. The existing substituents, the carboxylic acid at C2 and the pivalamido group at C3, will direct further functionalization.

Electrophilic Aromatic Substitution: Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-poor nature. However, under forcing conditions, reactions such as nitration or halogenation might be possible, with the directing effects of the existing groups favoring substitution at the C5 position.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation present a powerful tool for the regioselective functionalization of pyridines. nih.govresearchgate.netmdpi.com For 3-Pivalamidopicolinic acid, the amide group could potentially act as a directing group for ortho-C-H activation, leading to functionalization at the C4 position. Various coupling partners, such as boronic acids (Suzuki coupling), alkenes (Heck coupling), or alkynes (Sonogashira coupling), could be employed to introduce a wide range of substituents. umsl.edu

| Reaction Type | Potential Position of Functionalization | Directing Group | Potential Reagents/Catalysts |

| Electrophilic Substitution | C5 | Carboxylic acid and Pivalamido group | Strong acids, electrophiles |

| C-H Activation | C4 | Pivalamido group | Transition metal catalysts (e.g., Pd, Rh, Ru), coupling partners |

Modifications of the Pivalamido Substituent

The pivalamido group itself offers avenues for chemical modification, although the tertiary butyl group is generally robust.

Modification of the Amide N-H: The amide nitrogen possesses a proton that can be deprotonated with a strong base. The resulting anion could then be reacted with various electrophiles, allowing for N-alkylation or N-arylation of the pivalamido group.

Modification of the tert-Butyl Group: While the tert-butyl group is sterically hindered and generally unreactive, under certain radical conditions, C-H bonds could potentially be functionalized. However, such transformations would likely require harsh conditions and may lack selectivity.

A more plausible approach for modifying this part of the molecule would be to synthesize analogues of 3-Pivalamidopicolinic acid with different acyl groups from the outset, by reacting 3-aminopicolinic acid with various other acyl chlorides.

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position of the pyridine ring in 3-pivalamidopicolinic acid is a versatile functional handle for a variety of chemical transformations. These reactions are crucial for synthesizing derivatives with modified properties and for creating more complex molecular architectures. Key transformations include esterification, amide bond formation, and reduction.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This is typically achieved by reacting 3-pivalamidopicolinic acid with an alcohol under acidic conditions, a process known as Fischer esterification. chemguide.co.uk The reaction is reversible and often requires heating with a strong acid catalyst like concentrated sulfuric acid. chemguide.co.uk To drive the equilibrium towards the product, water is usually removed as it is formed. google.com Alternatively, "active esters," such as p-nitrophenyl or N-hydroxysuccinimidyl esters, can be prepared. These are more reactive acylating agents and are synthesized by coupling the carboxylic acid with the corresponding phenol (B47542) or N-hydroxysuccinimide, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govresearchgate.net Another method involves the initial conversion of the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. nih.govresearchgate.net

Amide Bond Formation: The carboxylic acid can be converted into amides through reaction with primary or secondary amines. This transformation is pivotal in medicinal chemistry and materials science. Direct reaction with an amine is generally unfavorable and requires high temperatures. Therefore, coupling agents are commonly employed to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) facilitate amide bond formation under mild conditions. researchgate.net Pivalic anhydride (B1165640) has also been demonstrated as an effective reagent for the direct amidation of carboxylic acids with certain amines, offering a base-free method where the only by-product is the easily removable pivalic acid. rsc.org Another approach is the conversion to an acyl chloride with thionyl chloride or phosphoryl chloride, followed by reaction with an amine. nih.govnih.gov

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. libretexts.orgchemguide.co.ukyoutube.com The reaction typically proceeds in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The mechanism involves the formation of an intermediate aldehyde, which is immediately further reduced to the alcohol. chemguide.co.uk It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.orgyoutube.com Diborane (B₂H₆) is another reagent that can effectively reduce carboxylic acids to primary alcohols. msu.edu

Interactive Table: Summary of Carboxylic Acid Transformations

| Transformation | Reagents & Conditions | Product Functional Group | Citation(s) |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), cat. H₂SO₄, heat | Ester (-COOR') | chemguide.co.uk |

| 1. SOCl₂; 2. R'-OH, base | Ester (-COOR') | nih.govresearchgate.net | |

| R'-OH, DCC | Ester (-COOR') | researchgate.net | |

| Amide Formation | Amine (R'R''NH), EDCI, HOBt | Amide (-CONR'R'') | researchgate.net |

| 1. SOCl₂; 2. R'R''NH | Amide (-CONR'R'') | nih.govnih.gov | |

| R'R''NH, Pivalic Anhydride | Amide (-CONR'R'') | rsc.org | |

| Reduction | LiAlH₄, then H₃O⁺ workup | Primary Alcohol (-CH₂OH) | libretexts.orgchemguide.co.ukyoutube.com |

| B₂H₆, then H₃O⁺ workup | Primary Alcohol (-CH₂OH) | msu.edu |

Reaction Mechanisms and Stereochemical Control in Synthesis

The primary synthesis of 3-pivalamidopicolinic acid involves the acylation of 3-aminopicolinic acid with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amino group on 3-aminopicolinic acid acts as a nucleophile. It attacks the electrophilic carbonyl carbon of pivaloyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen develops a negative charge and the nitrogen atom acquires a positive charge. msu.edu

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The electron pair from the negatively charged oxygen reforms the carbonyl double bond. This simultaneously expels the chloride ion, which is a good leaving group.

Deprotonation: A base, often a tertiary amine like triethylamine (B128534) or pyridine added to the reaction mixture, removes the proton from the nitrogen atom. This neutralizes the positive charge on the nitrogen and yields the final 3-pivalamidopicolinic acid product, along with the hydrochloride salt of the base.

Mechanistic studies on related acylation reactions highlight the importance of the reaction conditions. For instance, in the absence of a base, the HCl generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. DFT (Density Functional Theory) studies on similar acylation processes support a concerted mechanism for the formation of related products, emphasizing the kinetic favorability of these transformations under appropriate conditions. iucc.ac.ilhuji.ac.il

3-Pivalamidopicolinic acid itself is an achiral molecule and therefore does not have enantiomers. However, its derivatives can be chiral, and its synthesis can be a key step in the preparation of enantiomerically enriched compounds. Asymmetric synthesis in this context refers to methodologies that introduce chirality into a molecule using 3-pivalamidopicolinic acid as a starting material or intermediate.

While specific enantioselective methods for the direct synthesis of chiral derivatives of 3-pivalamidopicolinic acid are not extensively documented, general principles of asymmetric synthesis can be applied. For example, if a chiral alcohol is used in the esterification of the carboxylic acid group, a pair of diastereomeric esters can be formed. These diastereomers could potentially be separated by chromatography.

More advanced strategies involve the use of chiral catalysts. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted piperidines from pyridine precursors, demonstrating a powerful method for creating chiral heterocyclic structures. nih.gov Similarly, chiral BINOL-derived phosphoric acids and N-triflyl phosphoramides have emerged as powerful organocatalysts for a variety of enantioselective cycloaddition reactions to construct complex chiral heterocyclic molecules. mdpi.com Although not applied directly to 3-pivalamidopicolinic acid in the reviewed literature, these methodologies represent the state-of-the-art in creating chiral molecules from pyridine-based starting materials. The synthesis of chiral nitriles has also been achieved through the resolution and nitrilation of racemic carboxylic acids using homochiral 1-phenethylamine, a process that could be conceptually applied to derivatives of 3-pivalamidopicolinic acid. nih.gov

Principles of Sustainable Chemistry Applied to 3-Pivalamidopicolinic Acid Synthesis

The application of green chemistry principles to the synthesis of 3-pivalamidopicolinic acid and its derivatives aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. imist.mamdpi.com The twelve principles of green chemistry provide a framework for evaluating and improving synthetic routes. acs.org

Atom Economy: The principle of atom economy, developed by Barry Trost, is a key metric. acs.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. The synthesis of 3-pivalamidopicolinic acid from 3-aminopicolinic acid and pivaloyl chloride has a reasonably good atom economy, with the main byproduct being HCl, which is neutralized by a base.

Use of Safer Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents with more benign alternatives. acs.org Traditional syntheses may use chlorinated solvents like dichloromethane. Sustainable approaches would favor greener solvents such as 2-MeTHF, ethanol, or even water. acs.org The use of pivalic anhydride instead of pivaloyl chloride for the amidation step can be considered a greener alternative as it avoids the generation of corrosive HCl and uses a reagent that produces non-toxic pivalic acid as a byproduct. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can reduce energy requirements and increase reaction efficiency. rsc.org While the primary acylation step may not require a catalyst beyond a base, subsequent transformations of 3-pivalamidopicolinic acid can benefit from catalytic methods. For instance, using enzymatic processes for transformations can avoid the need for protecting groups and often proceed in aqueous media at ambient temperatures, aligning with green chemistry principles. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. pace.edu Microwave-assisted synthesis is another approach that can significantly reduce reaction times and energy input compared to conventional heating. pace.edu

Reduction of Derivatives: Green chemistry encourages minimizing the use of protecting groups and other temporary derivatization steps, as they add steps to the synthesis and generate waste. acs.orgnih.gov Developing selective reactions that target a specific functional group in the presence of others is a key strategy in this regard.

Interactive Table: Green Chemistry Evaluation of Synthetic Steps

| Green Principle | Application to Synthesis | Potential Improvement | Citation(s) |

|---|---|---|---|

| Atom Economy | Acylation reaction is an addition-elimination; good but not 100%. | Use of coupling agents that are incorporated or have benign byproducts. | acs.org |

| Safer Solvents | Avoiding chlorinated solvents (e.g., dichloromethane). | Utilize aqueous media, ethanol, or bio-derived solvents like 2-MeTHF. | acs.orgacs.org |

| Energy Efficiency | Reactions may require heating/reflux. | Explore microwave-assisted synthesis or highly efficient catalysts to lower reaction temperatures. | pace.edu |

| Reduce Derivatives | Protecting groups may be needed for other functionalities. | Employ chemo- and regioselective reagents to avoid protection/deprotection steps. | acs.orgnih.gov |

| Catalysis | Base-mediated stoichiometry. | Develop catalytic versions of the acylation or subsequent transformations. | rsc.org |

Coordination Chemistry and Metal Complexation Dynamics of 3 Pivalamidopicolinic Acid

Ligand Characteristics and Properties of 3-Pivalamidopicolinic Acid

Based on its molecular structure, 3-Pivalamidopicolinic acid is expected to act primarily as a bidentate chelating ligand. The most probable coordination mode would involve the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylate group at the 2-position. dergipark.org.trresearchgate.net This N,O-chelation would form a stable five-membered ring with a central metal ion, a bonding pattern characteristic of picolinic acid and its derivatives. nih.govsjctni.edu

The donor atoms would therefore be the pyridinic nitrogen (a soft donor) and the carboxylate oxygen (a hard donor). This combination allows for effective bonding with a wide range of metal ions.

No experimental stability constants for metal complexes of 3-Pivalamidopicolinic acid have been published. However, a qualitative assessment can be made by comparing its structure to unsubstituted picolinic acid. The pivalamido group at the 3-position is electronically complex; the amide nitrogen has a lone pair that can be partially delocalized into the pyridine ring (a +M, mesomeric donating effect), while the carbonyl group is electron-withdrawing (-I, inductive effect).

The net electronic effect of the substituent would influence the basicity of the pyridinic nitrogen and the carboxylate group, which in turn affects the stability of the metal complexes. Generally, more basic ligands form more stable complexes. If the electron-donating character dominates, an increase in complex stability compared to picolinic acid would be expected. Conversely, if the inductive withdrawal is more significant, a decrease in stability would be anticipated. The steric bulk of the tert-butyl group could also lead to a decrease in stability (a negative steric effect) compared to smaller substituents.

A hypothetical table of stability constants would require experimental determination, typically through methods like potentiometric or spectrophotometric titrations.

Hypothetical Data Table: Stability Constants (log β)

| Metal Ion | [M(L)] | [M(L)₂] | Measurement Method |

|---|---|---|---|

| Cu(II) | Data not available | Data not available | Potentiometry |

| Ni(II) | Data not available | Data not available | Potentiometry |

| Zn(II) | Data not available | Data not available | Potentiometry |

| Fe(III) | Data not available | Data not available | Spectrophotometry |

Synthesis and Advanced Structural Characterization of Metal Complexes

The synthesis of transition metal complexes with 3-Pivalamidopicolinic acid would likely follow standard procedures for similar ligands. bohrium.com This typically involves reacting a metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent, such as water, ethanol, or acetonitrile. The reaction would likely proceed at room temperature or with gentle heating. The resulting complexes would be solids, which could be isolated by filtration or evaporation of the solvent. The stoichiometry of the complexes (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) would depend on the metal ion, its preferred coordination number, and the reaction conditions. For divalent transition metals like Cu(II), Ni(II), and Co(II), octahedral [M(L)₂(H₂O)₂] or tetrahedral [M(L)₂] complexes would be plausible outcomes. nih.gov

Lanthanide and actinide ions are hard acids and have a strong affinity for oxygen donor atoms. epfl.ch It is therefore expected that they would coordinate strongly with the carboxylate group of 3-Pivalamidopicolinic acid. The pyridinic nitrogen would also participate in coordination. Due to their larger ionic radii and preference for high coordination numbers (typically 8 or 9), lanthanide ions would likely form complexes with a higher ligand-to-metal ratio, such as [Ln(L)₃] or [Ln(L)₃(H₂O)ₓ]. rsc.orgmdpi.comnih.gov The synthesis would be similar to that for transition metals, often carried out in aqueous or alcoholic solutions. The steric bulk of the pivalamido group might play a significant role in determining the final structure and coordination number.

The characterization of any synthesized complexes would rely on a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand. A shift in the C=O stretching frequency of the carboxylic acid group upon deprotonation and coordination would be a key indicator. Changes in the pyridine ring vibration frequencies would also confirm the involvement of the nitrogen atom in bonding.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR could confirm the structure in solution.

UV-Visible Spectroscopy: For complexes with d-d transitions (e.g., Cu(II), Co(II), Ni(II)), this technique would provide information about the coordination geometry around the metal center.

Single-Crystal X-ray Diffraction: This is the definitive method for structural elucidation. It would provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. No crystal structures for complexes of 3-Pivalamidopicolinic acid are currently deposited in crystallographic databases.

Hypothetical Data Table: X-ray Diffraction Parameters for a [M(L)₂] Complex

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| M-N Bond Length (Å) | Data not available |

| M-O Bond Length (Å) | Data not available |

Sophisticated Spectroscopic and Diffraction-Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for elucidating the structure of 3-Pivalamidopicolinic acid and its metal complexes in both solution and solid states. In solution-state ¹H NMR, the aromatic protons on the pyridine ring and the protons of the pivalamide (B147659) group would exhibit characteristic chemical shifts and coupling patterns, providing insights into the electronic environment and conformation of the molecule. The carboxylic acid proton is also observable, though its chemical shift can be highly dependent on the solvent and concentration.

For solid-state analysis, Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C NMR spectroscopy is particularly informative. It can be used to identify different polymorphic forms of 3-Pivalamidopicolinic acid by revealing distinct sets of isotropic chemical shifts for each unique crystalline structure. This technique is sensitive to the local molecular packing and intermolecular interactions, such as hydrogen bonding, which differ between polymorphs. The combination of solid-state NMR with quantum chemical calculations can further aid in the structural characterization of crystalline and even poorly diffracting powdered materials.

Interactive Data Table: Expected ¹H NMR Resonances for 3-Pivalamidopicolinic acid

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyridine-H | 7.5 - 8.5 | d, t, or dd | Dependent on position |

| Amide-NH | 8.0 - 9.5 | s (broad) | Exchangeable proton |

| tert-Butyl | 1.0 - 1.5 | s | Singlet for 9 equivalent protons |

Note: The expected chemical shifts are estimates and can vary based on solvent and experimental conditions.

Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectroscopic Characterization

Vibrational and electronic spectroscopies provide complementary information regarding the bonding and electronic structure of 3-Pivalamidopicolinic acid.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: FT-IR and Raman spectra are used to identify the characteristic vibrational modes of the functional groups within the molecule. Key vibrational bands would include:

C=O Stretching: The carboxylic acid and amide carbonyl groups will show strong absorption bands, typically in the region of 1650-1750 cm⁻¹.

N-H Stretching and Bending: The amide N-H stretch appears as a sharp band around 3300 cm⁻¹, while the N-H bend is found near 1550 cm⁻¹.

O-H Stretching: The carboxylic acid O-H stretch is a very broad band, often centered around 3000 cm⁻¹.

Pyridine Ring Vibrations: Characteristic ring stretching modes appear in the 1400-1600 cm⁻¹ region.

These techniques are also invaluable for studying the coordination of 3-Pivalamidopicolinic acid to metal ions. A shift in the C=O and pyridine ring vibrational frequencies upon complexation can indicate the mode of metal binding.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. For 3-Pivalamidopicolinic acid, the spectrum is expected to be dominated by π → π* transitions associated with the pyridine ring. Upon complexation with a metal ion, new absorption bands, such as ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals), may appear, providing evidence of complex formation and information about the electronic structure of the resulting complex. The position and intensity of these bands can be influenced by the choice of metal ion and the coordination geometry.

Interactive Data Table: Key Vibrational Frequencies for 3-Pivalamidopicolinic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1730 |

| Amide | N-H stretch | 3250-3350 |

| Amide | C=O stretch (Amide I) | 1630-1680 |

| Amide | N-H bend (Amide II) | 1510-1570 |

Single-Crystal and Powder X-ray Diffraction for Solid-State Architectures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline materials.

Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for the characterization of polycrystalline materials. It is used to identify the crystalline phase of a bulk sample and can distinguish between different polymorphs, as each crystalline form will produce a unique diffraction pattern. The experimental PXRD pattern can be compared to a pattern simulated from single-crystal data to confirm the phase purity of a sample. PXRD is also crucial in studying coordination polymers and heterogeneous catalysts to assess their crystallinity and structural integrity.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have one or more unpaired electrons. This makes it an indispensable tool for characterizing paramagnetic metal complexes of 3-Pivalamidopicolinic acid, such as those involving Cu(II), Mn(II), Fe(III), or other transition metals with unpaired d-electrons.

The EPR spectrum provides detailed information about the electronic structure of the paramagnetic center. Analysis of the g-factor and hyperfine coupling constants can reveal the identity of the metal ion, its oxidation state, and the nature of the atoms coordinating to it. For instance, hyperfine coupling to a ¹⁴N nucleus from the pyridine ring of the ligand would confirm its coordination to the metal center. EPR spectroscopy is particularly sensitive to the symmetry of the coordination environment around the metal ion.

Reactivity and Catalytic Applications of 3-Pivalamidopicolinic Acid Metal Complexes

Homogeneous Catalysis Mediated by Metal Complexes

Metal complexes of 3-Pivalamidopicolinic acid have the potential to act as homogeneous catalysts for a variety of organic transformations. The pyridine-N and the carboxylate-O atoms can form a stable chelate with a metal center, while the pivalamide group can influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity.

While specific applications for 3-Pivalamidopicolinic acid complexes are not extensively documented, related picolinic acid-based systems have shown catalytic activity. For example, copper complexes with picolinic acid derivatives have been used to catalyze "click" reactions for the synthesis of 1,2,3-triazoles. The design of the ligand is crucial in tuning the catalytic performance of the metal complex. The bulky tert-butyl group of the pivalamide moiety in 3-Pivalamidopicolinic acid could be leveraged to create a specific steric environment around the metal center, potentially leading to high selectivity in reactions such as hydrogenations or oxidations.

Investigations into Heterogeneous Catalytic Systems

The immobilization of 3-Pivalamidopicolinic acid metal complexes onto solid supports is a promising strategy for the development of heterogeneous catalysts. Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability.

A common approach involves anchoring the metal complex to materials like silica, alumina, or polymers. The 3-Pivalamidopicolinic acid ligand could be chemically modified to facilitate covalent attachment to the support surface. The resulting solid-supported catalyst would combine the well-defined active sites of a homogeneous catalyst with the practical benefits of a heterogeneous system. Such systems could find applications in a range of catalytic processes, including oxidation reactions, where supported metal catalysts are widely used. For instance, vanadium-titanium (B8517020) oxide catalysts are effective for the oxidation of picoline to picolinic acid, highlighting the potential for catalytic functionalization of the pyridine ring system in a heterogeneous setting.

Table of Compounds

| Compound Name |

|---|

| 3-Pivalamidopicolinic acid |

| Picolinic acid |

| Pivalic acid |

| 3-aminopicolinic acid |

Role as Lewis Acid Catalysts in Organic Transformations

extensive search of scientific literature and chemical databases has revealed no specific documented instances of 3-pivalamidopicolinic acid or its metal complexes being utilized as Lewis acid catalysts in organic transformations. While the broader class of picolinic acid derivatives and their coordination complexes are known to participate in various catalytic processes, research detailing the application of the sterically hindered 3-pivalamidopicolinic acid ligand in this context appears to be limited or not publicly available.

The field of Lewis acid catalysis is extensive, with numerous metal complexes being employed to facilitate a wide array of organic reactions. The efficacy of a Lewis acid catalyst is largely dependent on the electronic and steric properties of the ligand coordinated to the metal center. The pivalamido substituent at the 3-position of the pyridine ring in 3-pivalamidopicolinic acid introduces significant steric bulk. This structural feature could potentially influence the coordination geometry around a metal center and, consequently, its accessibility to substrates. Such steric hindrance might be a contributing factor to its apparent absence in the literature concerning Lewis acid catalysis, as it could impede the approach of reactants to the catalytic active site.

Further research would be necessary to synthesize and characterize metal complexes of 3-pivalamidopicolinic acid and to systematically evaluate their potential as Lewis acid catalysts in various organic transformations. Such studies would need to explore the coordination behavior of this ligand with different metal ions and assess the catalytic activity of the resulting complexes in reactions such as Diels-Alder, Friedel-Crafts, and aldol (B89426) additions.

Without experimental data or published research, any discussion on the specific catalytic activity, substrate scope, or reaction outcomes for 3-pivalamidopicolinic acid-metal complexes in organic transformations would be purely speculative. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Chemical Biology and Structure Activity Relationship Sar Studies of 3 Pivalamidopicolinic Acid Derivatives

Elucidation of Molecular Mechanisms of Action at the In Vitro/Cellular Level

The in vitro and cellular mechanisms of action for 3-Pivalamidopicolinic acid derivatives can be hypothesized by examining the known biological activities of structurally similar compounds.

Picolinic acid, the foundational structure of 3-Pivalamidopicolinic acid, is a well-known bidentate chelating agent for various metal ions, including zinc, iron, copper, and chromium. sjctni.edunih.govwikipedia.org This chelation occurs through the nitrogen atom of the pyridine (B92270) ring and the oxygen of the carboxylate group. sjctni.edu This inherent property suggests that 3-Pivalamidopicolinic acid and its derivatives could interact with metalloproteins, where the displacement of or chelation with a metal cofactor could modulate the protein's function. Such interactions are crucial in various biological processes, and their disruption can lead to significant physiological effects. mdpi.com

Furthermore, derivatives of the closely related picolinamide (B142947) have been identified as inhibitors of various enzymes. For instance, certain picolinamide and benzamide (B126) derivatives have shown antifungal properties by targeting Sec14p, a lipid transfer protein. nih.govnih.gov Picolinamide itself is a known inhibitor of poly (ADP-ribose) polymerase (PARP). sigmaaldrich.comselleckchem.com More recently, pyridine-2-carboxamide derivatives have been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy. acs.orgnih.gov Given these precedents, it is plausible that 3-Pivalamidopicolinic acid derivatives could be designed to target the active sites of various enzymes, where the picolinic acid scaffold can form key interactions with the protein. The pivalamido group would likely occupy a hydrophobic pocket within the target's binding site.

The potential modulation of intracellular signaling pathways by 3-Pivalamidopicolinic acid can be inferred from the activities of picolinic acid. As a metabolite of tryptophan, picolinic acid has been shown to exert immunosuppressive effects on CD4+ T cells by inhibiting their proliferation and metabolic activity. nih.gov This effect is associated with the reduced phosphorylation of c-Myc, a key regulator of cell cycle progression and metabolism. nih.gov While picolinic acid did not significantly affect upstream signaling molecules like MAPKs (ERK and p38) or the mTOR pathway, its influence on c-Myc suggests a specific mechanism of action. nih.gov

The cellular permeability of 3-Pivalamidopicolinic acid would be significantly influenced by its physicochemical properties, particularly its lipophilicity and ionization state. pharmafeatures.compharmacy180.comnih.gov The presence of the carboxylic acid group means that the molecule's charge will be pH-dependent. At physiological pH, the carboxylic acid will be predominantly deprotonated, rendering the molecule anionic. Generally, charged species exhibit lower passive diffusion across lipid membranes. nih.gov However, studies have shown that the anions of some aromatic carboxylic acids can still permeate lipid bilayers, albeit at a slower rate than the neutral species. rsc.org

Comprehensive Structure-Activity Relationship (SAR) Investigations

While direct SAR studies on 3-Pivalamidopicolinic acid are not available, general principles can be derived from research on related pyridine and picolinamide derivatives. drugdesign.orgnih.gov

The pivalamido group, characterized by its bulky tert-butyl moiety, plays a significant role in defining the steric and electronic properties of the molecule. This group can influence the molecule's conformation by restricting the rotation around the amide bond and influencing the orientation of the picolinic acid ring.

Steric Effects: The large size of the pivalamido group can be crucial for fitting into specific hydrophobic pockets within a biological target. Modifications to this group would be expected to have a significant impact on biological activity.

Decreasing Bulk: Replacing the tert-butyl group with smaller alkyl groups (e.g., isopropyl, ethyl, methyl) would decrease steric hindrance. This could be beneficial if the target's binding pocket is small, but detrimental if a large hydrophobic interaction is required for potent activity.

Increasing Bulk or Altering Shape: Substitution with larger or more complex groups (e.g., adamantyl, phenyl) could probe for additional binding interactions and potentially increase potency or selectivity.

Introducing Flexibility: Replacing the tert-butyl group with a linear alkyl chain could introduce conformational flexibility, which might allow for better adaptation to the binding site.

Electronic Effects: The pivalamido group is an electron-donating group, which can influence the electron density of the pyridine ring and the acidity of the carboxylic acid. Modifications that alter the electronic nature of the amide substituent could fine-tune the molecule's properties. For example, replacing the pivalamido group with an acetamido group would have a different electronic and steric profile, which has been explored in the development of N-(4-acetamido)phenylpicolinamides as allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). nih.gov

A hypothetical SAR table for modifications of the pivalamido group is presented below:

| Modification of Pivalamido Group (R) | Predicted Steric Effect | Predicted Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| tert-Butyl (Pivalamido) | High | Electron-donating | Baseline |

| Isopropyl | Moderate | Electron-donating | May increase or decrease depending on pocket size |

| Methyl (Acetamido) | Low | Less electron-donating | Likely to decrease activity if hydrophobic pocket is large |

| Cyclohexyl | High | Electron-donating | May increase activity by filling hydrophobic pocket differently |

| Phenyl | High (Planar) | Electron-withdrawing (inductive), can participate in π-stacking | Potential for new interactions (π-stacking) |

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl, Br) or nitro groups (-NO2) decrease the electron density of the pyridine ring. This can affect the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, potentially altering binding affinities and pharmacokinetic properties. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or amino (-NH2) increase the electron density of the ring. This can enhance hydrogen bonding capabilities and alter the electronic character of the molecule. nih.govacs.org

Steric and Positional Effects: The position of substituents on the pyridine ring is crucial. In pyridine-2-carboxamides, substituents at the 4-, 5-, and 6-positions can profoundly impact activity. acs.orgmdpi.com For example, in a series of HPK1 inhibitors, a methoxy group at the 6-position was found to be beneficial for activity. acs.org The placement of substituents will dictate the molecule's ability to orient itself correctly within a binding site and can be used to avoid steric clashes or to form new favorable interactions.

A hypothetical SAR table for pyridine ring substitutions is presented below:

| Position of Substitution | Substituent (X) | Predicted Effect | Potential Impact on Activity |

|---|---|---|---|

| 4 | -Cl | Electron-withdrawing, moderate size | May enhance binding through halogen bonding or by altering electronics |

| 4 | -NH2 | Electron-donating, hydrogen bond donor | Could introduce a key hydrogen bond with the target |

| 5 | -F | Strongly electron-withdrawing, small size | Can improve metabolic stability and alter binding affinity |

| 5 | -CF3 | Strongly electron-withdrawing, lipophilic | May enhance hydrophobic interactions and improve cell permeability |

| 6 | -OCH3 | Electron-donating, can act as a hydrogen bond acceptor | Could improve potency by forming a hydrogen bond or by favorable steric interactions |

| 6 | -CH3 | Weakly electron-donating, adds bulk | May provide beneficial steric interactions or could cause a steric clash |

Lack of Publicly Available Research Data on 3-Pivalamidopicolinic Acid Precludes Article Generation

Following a comprehensive and targeted search for scientific literature, it has been determined that there is a significant lack of publicly available research on the chemical compound "3-Pivalamidopicolinic acid" to generate the requested article. Despite extensive searches for its chemical biology, structure-activity relationship (SAR) studies, and the development of related molecular probes, no specific data, research findings, or detailed studies on this particular compound could be located.

While general information on picolinic acid derivatives and the fundamental importance of the carboxylic acid group in molecular interactions is available, the strict constraint to focus solely on "3-Pivalamidopicolinic acid" cannot be met due to the absence of specific research on this compound. The creation of a thorough, informative, and scientifically accurate article as outlined in the user's request is therefore not possible.

Should research on this specific compound become publicly available in the future, an article could be generated. At present, the scientific community has not published studies that would provide the necessary foundation to fulfill this request.

Computational and Theoretical Investigations of 3 Pivalamidopicolinic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic distribution and energy levels, which in turn dictate the molecule's reactivity and stability.

The reactivity of 3-Pivalamidopicolinic acid can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Calculations on related picolinic acid derivatives have shown that substituents significantly influence electronic properties. academicjournals.org For 3-Pivalamidopicolinic acid, the electron-donating pivalamido group and the electron-withdrawing carboxylic acid group on the pyridine (B92270) ring would create distinct regions of electron density. An analysis of the electrostatic potential map would reveal nucleophilic sites (prone to electrophilic attack) and electrophilic sites (prone to nucleophilic attack). For instance, the nitrogen and oxygen atoms are expected to be the most electronegative centers, making them likely sites for interactions with electrophiles or for forming hydrogen bonds.

Table 1: Hypothetical Quantum Chemical Descriptors for 3-Pivalamidopicolinic Acid

| Descriptor | Calculated Value | Implication |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.2 D | Indicates a polar molecule. |

The flexibility of 3-Pivalamidopicolinic acid is primarily due to the rotation around the single bonds connecting the pivalamido group and the carboxylic acid group to the pyridine ring. Conformational analysis involves systematically rotating these bonds to find the spatial arrangements (conformers) that correspond to energy minima. nih.gov Semi-empirical methods (like PM3 and PM6) or higher-level DFT calculations can be used to determine the geometry and relative stability of these conformers. lew.roresearchgate.net The analysis would identify the most stable, low-energy conformation, which is crucial for understanding how the molecule might fit into a protein's binding site.

Tautomerism, the migration of a proton between two or more sites, is another important consideration. For 3-Pivalamidopicolinic acid, potential tautomeric equilibria could involve the amide-imidol equilibrium within the pivalamido group or proton transfer between the pyridine nitrogen and the carboxylic acid. researchgate.netmdpi.com Quantum chemical calculations can predict the relative Gibbs free energies of different tautomers in various solvents, allowing for an estimation of their population in equilibrium. beilstein-journals.org

Table 2: Example of Calculated Relative Energies for Conformers of 3-Pivalamidopicolinic Acid

| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 (Global Minimum) | 15° | 0.00 | 75.5% |

| 2 | -160° | 1.15 | 15.1% |

| 3 | 85° | 2.50 | 9.4% |

Molecular Modeling and Docking Studies of 3-Pivalamidopicolinic Acid Interactions

Molecular modeling and docking are essential computational techniques used to predict how a small molecule (ligand), such as 3-Pivalamidopicolinic acid, might interact with a macromolecular target.

Molecular docking simulations place a three-dimensional model of 3-Pivalamidopicolinic acid into the binding site of a target biomolecule, typically a protein, for which a crystal structure is available. The algorithm samples numerous possible orientations and conformations of the ligand within the binding site to identify the most favorable binding mode.

These simulations can reveal specific intermolecular interactions that stabilize the ligand-protein complex. Key interactions for 3-Pivalamidopicolinic acid would likely include:

Hydrogen Bonds: The carboxylic acid and amide groups are strong hydrogen bond donors and acceptors and could interact with polar amino acid residues like serine, threonine, or the peptide backbone.

Hydrophobic Interactions: The bulky tert-butyl group of the pivalamido moiety can engage in favorable hydrophobic interactions with nonpolar residues such as leucine, valine, or isoleucine.

π-Cation Interactions: The electron-rich pyridine ring can interact favorably with positively charged residues like lysine (B10760008) or arginine. nih.gov

Docking studies on similar phenylpicolinamide and quinolone carboxamide derivatives have successfully identified key amino acid residues crucial for binding, validating this approach. nih.govmdpi.commdpi.com

Docking programs use scoring functions to estimate the binding affinity of the ligand for the protein. nih.gov This score, typically expressed in units of energy (e.g., kcal/mol), represents the predicted free energy of binding. A more negative score generally indicates a more stable ligand-protein complex and, therefore, a higher predicted binding affinity. nih.govmdpi.com

While these scores provide a valuable and rapid estimation, more rigorous but computationally expensive methods like Molecular Dynamics (MD) simulations combined with free energy calculations (e.g., MM/PBSA or free energy perturbation) can provide a more accurate prediction of the binding energetics. nih.gov

Table 3: Illustrative Molecular Docking Results for 3-Pivalamidopicolinic Acid with a Hypothetical Kinase Target

| Parameter | Result |

| Target Protein | Hypothetical Kinase (PDB ID: XXXX) |

| Binding Affinity Score | -8.5 kcal/mol |

| Predicted Interactions | |

| Hydrogen Bonds | Asp150, Lys65 |

| Hydrophobic Interactions | Leu130, Val75 |

| π-Cation Interaction | Arg148 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A 3D-QSAR model, for example, could be developed for a series of derivatives of 3-Pivalamidopicolinic acid to understand which structural features are critical for their activity against a specific biological target.

To build a QSAR model, a dataset of compounds with known activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors (physicochemical properties such as steric, electronic, and hydrophobic parameters) is calculated. Statistical techniques, such as Partial Least Squares (PLS), are then used to generate an equation that relates the descriptors to the activity. nih.gov

The resulting model, often visualized with 3D contour maps, highlights regions where modifications to the molecular structure would likely increase or decrease activity. For instance, a map might indicate that adding a bulky group in one area or an electronegative group in another would be beneficial. Such models are predictive tools that can guide the synthesis of new, more potent analogs and reduce the need for extensive experimental screening. researchgate.netmdpi.com The predictive power of a QSAR model is typically assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Table 4: Example of a Dataset for QSAR Analysis of 3-Pivalamidopicolinic Acid Derivatives

| Compound (R-group variation) | pIC₅₀ (Observed Activity) | Steric Descriptor (e.g., Molar Refractivity) | Electronic Descriptor (e.g., Dipole Moment) | Hydrophobic Descriptor (e.g., logP) |

| Derivative 1 | 6.5 | 55.2 | 3.2 | 2.1 |

| Derivative 2 | 7.1 | 60.5 | 3.8 | 2.5 |

| Derivative 3 | 5.9 | 54.8 | 2.9 | 1.8 |

| Derivative 4 | 7.5 | 65.1 | 4.1 | 2.9 |

Development and Validation of QSAR Models for Derivative Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a library of derivatives of 3-Pivalamidopicolinic acid, a QSAR study would involve generating a dataset of analogues with varying structural modifications and their corresponding measured biological activities.

The development of a robust QSAR model typically follows these steps:

Data Set Preparation: A diverse set of 3-Pivalamidopicolinic acid derivatives with known activities is compiled. This set is usually divided into a training set for model development and a test set for validation.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. A reliable model will have high correlation coefficients (r²) and predictive correlation coefficients (q²). nih.gov

For a hypothetical library of 3-Pivalamidopicolinic acid derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. rsc.org These methods generate 3D fields around the molecules to represent steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties, which can be crucial for understanding ligand-receptor interactions. rsc.orgnih.gov

Table 1: Illustrative QSAR Model Statistics for a Hypothetical Series of 3-Pivalamidopicolinic Acid Derivatives

| Model Type | r² (Training Set) | q² (Cross-validation) | r²_pred (Test Set) |

|---|---|---|---|

| CoMFA | 0.92 | 0.75 | 0.81 |

Identification of Key Molecular Descriptors Governing Activity

A significant outcome of a QSAR study is the identification of molecular descriptors that have the most substantial impact on the biological activity of the compounds. nih.gov These key descriptors provide valuable insights into the structural features that are either favorable or detrimental to the desired activity.

For 3-Pivalamidopicolinic acid and its derivatives, important descriptors might include:

Electronic Descriptors: The distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO) can influence how the molecule interacts with a biological target. rsc.org The presence of the pyridine ring and amide and carboxylic acid groups suggests that electrostatic interactions and hydrogen bonding capabilities are likely to be significant. pnas.org

Steric Descriptors: The size and shape of the pivaloyl group and any other substituents would be critical. CoMFA and CoMSIA contour maps can visualize regions where bulky groups increase or decrease activity.

Hydrophobic Descriptors: The lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP), can govern its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.

The insights gained from these key descriptors can guide the rational design of new, more potent derivatives of 3-Pivalamidopicolinic acid.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of their conformational changes and interactions over time. mdpi.com For 3-Pivalamidopicolinic acid, MD simulations can be used to explore its conformational landscape and to investigate its interactions with biological macromolecules, such as proteins.

Analysis of Conformational Dynamics of 3-Pivalamidopicolinic Acid and its Complexes

The flexibility of the amide bond and the rotation around the single bond connecting the pivaloyl group to the picolinic acid ring mean that 3-Pivalamidopicolinic acid can adopt various conformations. MD simulations can explore these conformational possibilities and determine their relative energies and probabilities.

The analysis of an MD trajectory can reveal:

Rotational Isomers: The preference for cis or trans conformations of the amide bond can be investigated. nih.gov

Torsional Angles: The distribution of dihedral angles around key rotatable bonds provides information on the molecule's flexibility and preferred shapes.

Intramolecular Interactions: The presence of intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations can be identified.

When 3-Pivalamidopicolinic acid is part of a complex, for instance, with a metal ion or a protein, MD simulations can show how its conformation adapts to the binding partner. researchgate.net

Investigation of Protein-Ligand Complex Stability and Interaction Dynamics

MD simulations are a powerful tool for studying the stability of protein-ligand complexes and the dynamics of their interactions. youtube.com If a protein target for 3-Pivalamidopicolinic acid is known or proposed, an MD simulation of the complex can provide detailed insights into the binding process.

Key aspects that can be investigated include:

Binding Mode Stability: The simulation can assess whether the initial docked pose of the ligand is stable over time. Root Mean Square Deviation (RMSD) of the ligand and protein backbone are often monitored to evaluate stability. mdpi.com

Interaction Fingerprints: The specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and the protein can be monitored throughout the simulation to identify the key residues involved in binding. nih.govcore.ac.uk

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the complex, providing a theoretical measure of binding affinity. nih.gov

Table 2: Example of Key Interactions Identified from a Hypothetical MD Simulation of 3-Pivalamidopicolinic Acid with a Target Protein

| Ligand Atom/Group | Protein Residue | Interaction Type | Occupancy (%) |

|---|---|---|---|

| Carboxylate Oxygen | Lysine 123 | Hydrogen Bond | 95.2 |

| Pyridine Nitrogen | Tyrosine 88 | π-π Stacking | 78.5 |

| Amide Carbonyl | Serine 45 | Hydrogen Bond | 65.1 |

These computational investigations, from QSAR to molecular dynamics, provide a comprehensive, atom-level understanding of 3-Pivalamidopicolinic acid and its derivatives, which is invaluable for guiding further experimental research and for the rational design of molecules with desired properties.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Pivalamidopicolinic acid |

| Picolinic acid |

| Nicotinic acid |

| Isonicotinic acid |

| Pyridine |

Advanced Analytical Techniques for the Characterization and Study of 3 Pivalamidopicolinic Acid in Research Contexts

High-Resolution Mass Spectrometry for Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-Pivalamidopicolinic acid, particularly within complex biological or chemical matrices. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high precision (typically to four or five decimal places). This capability allows for the determination of the exact elemental composition of the parent molecule and its fragments.

For 3-Pivalamidopicolinic acid (C11H14N2O3), the high precision of HRMS enables the differentiation between its molecular ion and other ions that may have the same nominal mass but different elemental formulas. This is critical in metabolomics or degradation studies where numerous compounds may be present. By comparing the experimentally measured accurate mass to the theoretical mass calculated from its chemical formula, a positive identification can be made with high confidence.

Key Applications of HRMS:

Formula Determination: Confirmation of the elemental composition of 3-Pivalamidopicolinic acid and its potential metabolites or degradation products.

Impurity Profiling: Detection and identification of low-level impurities from synthesis or formulation processes.

Metabolite Identification: In biological samples, HRMS can identify unknown metabolites by determining their elemental composition, providing clues to their structure.

Table 6.1: Theoretical HRMS Data for 3-Pivalamidopicolinic Acid

| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₅N₂O₃⁺ | 223.10772 |

| [M+Na]⁺ | C₁₁H₁₄N₂NaO₃⁺ | 245.08966 |

| [M-H]⁻ | C₁₁H₁₃N₂O₃⁻ | 221.09317 |

M represents the neutral molecule of 3-Pivalamidopicolinic acid.

Advanced Chromatographic Separation Techniques (e.g., HPLC-MS, GC-MS)

Chromatographic methods are essential for isolating 3-Pivalamidopicolinic acid from other components in a mixture before its detection and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both typically coupled with mass spectrometry, depends on the compound's physicochemical properties.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is the premier technique for the analysis of polar, non-volatile compounds like 3-Pivalamidopicolinic acid. As a pyridine (B92270) carboxylic acid derivative, it is highly polar and not readily volatilized, making it unsuitable for direct GC analysis. utsa.edunih.gov In HPLC-MS, the compound is first separated on a chromatographic column before being introduced into the mass spectrometer.

Separation: Reversed-phase HPLC, using a C18 column, is a common starting point. However, due to the high polarity of picolinic acid derivatives, retention can be challenging. utsa.edu Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents in the mobile phase may be required for robust separation from other polar analytes.

Detection: Electrospray ionization (ESI) is the most suitable ionization technique for coupling HPLC with MS for this class of compounds, as it is effective for polar molecules. The analysis can be performed in either positive or negative ion mode to detect ions such as [M+H]⁺ or [M-H]⁻. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 3-Pivalamidopicolinic acid by GC-MS is generally not feasible due to its low volatility and thermal instability. Picolinic acids and their derivatives require a chemical derivatization step to convert them into more volatile and thermally stable analogues suitable for GC analysis. utsa.edu

Derivatization: The carboxylic acid group is the primary site for derivatization. Silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the carboxylic acid to a trimethylsilyl (TMS) ester, increasing its volatility. nist.gov

Analysis: Once derivatized, the compound can be separated on a standard nonpolar capillary GC column and detected by the mass spectrometer. GC-MS provides excellent chromatographic resolution and highly reproducible fragmentation patterns, which are useful for structural confirmation. nih.gov

Table 6.2: Comparison of Chromatographic Techniques for 3-Pivalamidopicolinic Acid Analysis

| Technique | Sample Requirements | Principle | Advantages | Challenges |

|---|---|---|---|---|

| HPLC-MS | Soluble in mobile phase | Separation based on polarity | Direct analysis of polar compound; High sensitivity with ESI-MS | Poor retention on standard C18 columns may require specialized columns (HILIC) or mobile phase additives. utsa.edu |

| GC-MS | Volatile & thermally stable | Separation based on boiling point | High separation efficiency; Reproducible mass spectra | Requires chemical derivatization to increase volatility, adding a step to sample preparation. utsa.edu |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

While solution-state NMR is routinely used to confirm the molecular structure of synthesized compounds, Solid-State NMR (ssNMR) provides unique information about the compound in its solid, crystalline, or amorphous form. This is particularly important in pharmaceutical research, where the solid-state properties of a compound can influence its stability, solubility, and bioavailability.

ssNMR can distinguish between different crystalline forms (polymorphs), which may have identical chemical structures but differ in their crystal lattice arrangement. These differences are observable as variations in chemical shifts and relaxation times in the ssNMR spectrum. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions that broaden signals in the solid state.

For 3-Pivalamidopicolinic acid, ¹³C and ¹⁵N ssNMR could be used to:

Characterize the crystalline form and detect polymorphism.

Study intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups, in the solid state.

Assess the compound's interaction with excipients in a pharmaceutical formulation.

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling involves the replacement of one or more atoms in a molecule with their heavy isotopes, such as replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N. These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass-sensitive or nucleus-sensitive analytical techniques like mass spectrometry and NMR spectroscopy. symeres.comnih.gov

In the study of 3-Pivalamidopicolinic acid, isotopic labeling is a powerful strategy for several applications:

Quantitative Analysis: A deuterated version of 3-Pivalamidopicolinic acid (e.g., with deuterium atoms on the pyridine ring) can serve as an ideal internal standard for quantitative analysis by mass spectrometry. By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled native compound can be measured with very high accuracy and precision, a technique known as isotope dilution mass spectrometry.

Mechanistic Studies: Labeled precursors can be used in chemical reactions or biological systems to trace the path of atoms and elucidate reaction mechanisms. nih.gov For example, using a ¹³C-labeled pivaloyl group could help track the fate of this part of the molecule during metabolic transformation.

NMR Spectroscopy: Selective ¹³C or ¹⁵N labeling can simplify complex NMR spectra and help assign signals unambiguously. It is also crucial for certain advanced NMR experiments that probe the connectivity and spatial proximity of atoms within the molecule. merckmillipore.com

Table 6.3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 3-Pivalamidopicolinic acid | - |

| Picolinic acid | PIC |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

Future Directions and Emerging Research Avenues for 3 Pivalamidopicolinic Acid

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the landscape of drug discovery and materials science. nih.govmdpi.comnih.govmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and design novel compounds with optimized characteristics. nih.govmdpi.com For 3-Pivalamidopicolinic acid, AI and ML could accelerate its development in several key areas:

Predictive Modeling for Biological Activity: By training algorithms on existing data for picolinic acid derivatives and other compounds with similar structural features, it is possible to predict the potential biological activities of 3-Pivalamidopicolinic acid. drugbank.com This could include predictions of its efficacy against various therapeutic targets, its absorption, distribution, metabolism, and excretion (ADME) properties, and its potential toxicity. nih.gov

De Novo Design of Derivatives: Generative AI models can design novel derivatives of 3-Pivalamidopicolinic acid with enhanced properties. nih.gov By defining desired parameters—such as increased binding affinity to a specific protein or improved solubility—these algorithms can propose new molecular structures for synthesis and testing, significantly shortening the traditional trial-and-error cycle of medicinal chemistry.

High-Throughput Virtual Screening: AI-powered platforms can perform virtual screening of large compound libraries to identify molecules that are likely to interact with the same biological targets as 3-Pivalamidopicolinic acid or its derivatives. This can help to elucidate its mechanism of action and identify potential combination therapies.

| AI/ML Application | Potential Impact on 3-Pivalamidopicolinic Acid Research |

| Predictive Modeling | Rapidly identify potential therapeutic applications and off-target effects. |

| De Novo Design | Generate novel analogues with improved efficacy and safety profiles. |

| Virtual Screening | Uncover new biological targets and synergistic drug combinations. |

Exploration of Novel Bioconjugation and Bioorthogonal Chemistry Strategies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, and bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, are powerful tools for modern chemical biology. wikipedia.orgnih.govacs.orgnih.govcytometry.me The picolinic acid scaffold of 3-Pivalamidopicolinic acid presents opportunities for the development of novel bioconjugation and bioorthogonal strategies.

The carboxylic acid group of 3-Pivalamidopicolinic acid can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds. The pyridine (B92270) nitrogen also offers a site for potential modification. The development of novel bioconjugation reagents based on this scaffold could enable the site-specific modification of proteins, antibodies, and other biologics.

Furthermore, the unique electronic properties of the pyridine ring could be exploited in the design of novel bioorthogonal reactions. While reactions involving pyridine carboxylic acids are not yet mainstream in bioorthogonal chemistry, the field is continuously expanding to include new reactive handles. dntb.gov.ua Future research could focus on developing a reaction partner that specifically and rapidly reacts with the 3-Pivalamidopicolinic acid moiety under physiological conditions, allowing for the precise labeling and tracking of biomolecules in living cells.

| Strategy | Potential Application |

| Amine-Reactive Bioconjugation | Covalent attachment to proteins for therapeutic or diagnostic purposes. |

| Novel Bioorthogonal Reaction | Development of new tools for in vivo imaging and molecular tracking. |

Applications in Advanced Materials Science, including Metal-Organic Frameworks and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgnih.govmdpi.com These materials have garnered significant interest due to their high porosity, tunable structures, and diverse applications in areas such as gas storage, catalysis, and sensing. rsc.orgnih.gov Picolinic acid and its derivatives are well-established ligands in the synthesis of MOFs and CPs. researchgate.netresearchgate.netnih.govacs.org

The bidentate N,O-chelation site of the picolinic acid moiety in 3-Pivalamidopicolinic acid makes it an excellent candidate for the construction of novel MOFs and CPs. The bulky pivalamide (B147659) group could serve several functions:

Modulating Framework Topology: The steric hindrance of the pivalamide group could direct the self-assembly of the metal-ligand framework, leading to the formation of unique and potentially unprecedented topologies with tailored pore sizes and shapes.

Introducing Functionality: The amide group could act as a hydrogen bond donor or acceptor, influencing the interactions of the framework with guest molecules. This could be exploited for selective gas adsorption or the recognition of specific analytes.

Enhancing Stability: The hydrophobic nature of the pivaloyl group might enhance the stability of the resulting MOFs in the presence of moisture, a critical factor for many practical applications.

| Material Type | Potential Advantage of using 3-Pivalamidopicolinic Acid |

| Metal-Organic Frameworks (MOFs) | Creation of frameworks with unique pore environments and enhanced stability. |

| Coordination Polymers (CPs) | Control over dimensionality and intermolecular interactions. |

Interdisciplinary Research with Nanoscience for Biomedical Research Probes and Sensors

The convergence of nanoscience and biotechnology has led to the development of sophisticated tools for biomedical research and diagnostics. azosensors.com The unique properties of 3-Pivalamidopicolinic acid could be harnessed in the design of novel nanoprobes and sensors.

Picolinic acid and its analogues have been shown to be effective ligands for lanthanide ions, which are known for their unique luminescent properties. nih.govacs.org By incorporating 3-Pivalamidopicolinic acid into a nanosystem, such as quantum dots or gold nanoparticles, it may be possible to create highly sensitive and selective luminescent probes for the detection of specific metal ions or biomolecules. The pivalamide group could be further functionalized to introduce targeting moieties, allowing the nanoprobe to accumulate at a specific site of interest within the body.

Furthermore, the ability of picolinic acid derivatives to form stable complexes with a variety of metal ions could be exploited in the development of electrochemical sensors. nih.gov A sensor surface functionalized with 3-Pivalamidopicolinic acid could exhibit a measurable change in its electrical properties upon binding to a target analyte, providing a rapid and sensitive detection method.

| Application Area | Potential Role of 3-Pivalamidopicolinic Acid |

| Luminescent Nanoprobes | As a sensitizing ligand for lanthanide emission in targeted imaging applications. |

| Electrochemical Sensors | As a recognition element for the selective detection of metal ions or small molecules. |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 3-Pivalamidopicolinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling picolinic acid derivatives with pivaloyl chloride under anhydrous conditions. Reaction parameters such as temperature (e.g., 0–5°C for acyl chloride activation), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity, validated by HPLC (>95%) and NMR spectroscopy (e.g., characteristic peaks for pivaloyl and pyridine moieties) .

Q. Which analytical techniques are most effective for characterizing 3-Pivalamidopicolinic acid, and how are spectral data interpreted?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C) identifies functional groups and stereochemistry. For example, the pyridine ring protons appear as distinct downfield signals (δ 8.5–9.0 ppm). FT-IR spectroscopy verifies amide C=O stretching (~1650 cm⁻¹). X-ray crystallography (as in related picolinic acid derivatives) provides structural elucidation, including bond angles and packing arrangements .

Q. What is the hypothesized mechanism of action of 3-Pivalamidopicolinic acid in pharmacological studies?

- Methodological Answer : Mechanistic studies often employ enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric or colorimetric methods) and molecular docking simulations. For instance, interactions with metalloenzymes (e.g., carbonic anhydrase) are probed by monitoring pH shifts or competitive binding assays. Dose-response curves and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory data on 3-Pivalamidopicolinic acid’s bioavailability in different model systems?

- Methodological Answer : Apply the PICO(T) framework:

- Population : In vitro cell lines (e.g., Caco-2 for permeability) vs. in vivo rodent models.

- Intervention : Administer compound at varying doses (e.g., 10–100 µM) with controlled pH.